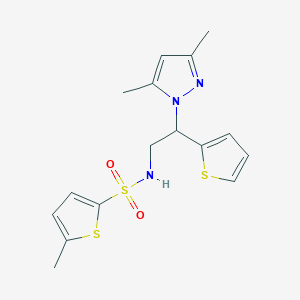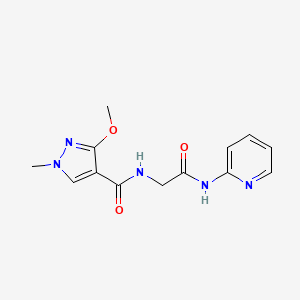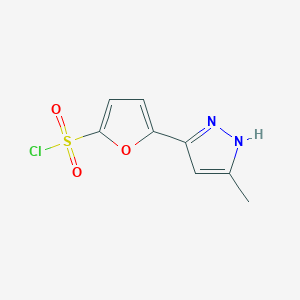![molecular formula C21H11N5O2 B2439290 7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-35-7](/img/structure/B2439290.png)
7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 7-(2H-1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, has a CAS Number of 860650-35-7 . It has a molecular weight of 365.35 and its IUPAC name is 7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H11N5O2/c22-10-13-1-3-14(4-2-13)20-24-21-17(11-23)16(7-8-26(21)25-20)15-5-6-18-19(9-15)28-12-27-18/h1-9H,12H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Antimicrobial Activity
7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile and its derivatives have been studied for their antimicrobial properties. Research indicates these compounds exhibit significant biological activity against various microorganisms. For instance, some derivatives have shown notable effectiveness in combating bacterial and fungal infections, suggesting their potential use in developing new antimicrobial agents (Abdel-Monem, 2010), (Suresh, Lavanya, & Rao, 2016), (Elgemeie et al., 2017).
Antioxidant Properties
Some studies have focused on the antioxidant capabilities of these compounds. Certain derivatives have been identified as possessing high antioxidant activity, which could be valuable in pharmaceutical applications targeting oxidative stress-related diseases (Bassyouni et al., 2012).
Anticancer Potential
Investigations into the anticancer properties of this compound derivatives have shown promising results. Some derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential use in cancer treatment (Dolzhenko et al., 2008), (Dolzhenko et al., 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of these compounds have been extensively researched, leading to a better understanding of their chemical properties and potential applications in various fields, including medicinal chemistry (Ranjbar‐Karimi et al., 2010), (Shaker, 2006).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N5O2/c22-10-13-1-3-14(4-2-13)20-24-21-17(11-23)16(7-8-26(21)25-20)15-5-6-18-19(9-15)28-12-27-18/h1-9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHUKYUAUOVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=C(C=C5)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2439215.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)

![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)
![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

